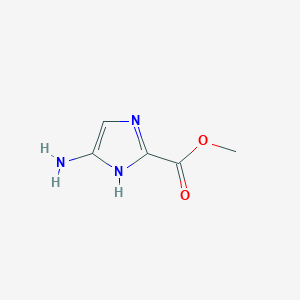

Methyl 5-amino-1H-imidazole-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-1H-imidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMRKTYOBNPJQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 5 Amino 1h Imidazole 2 Carboxylate

Conventional Synthetic Routes: A Critical Analysis of Established Protocols

Conventional methods for the synthesis of the imidazole (B134444) core have been well-established, primarily involving the construction of the heterocyclic ring from acyclic precursors or the modification of a pre-existing imidazole structure.

Multi-Step Cyclization Strategies from Non-Heterocyclic Precursors

The construction of the imidazole ring from open-chain compounds is a cornerstone of traditional synthesis. One of the most recognized methods is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While versatile for creating substituted imidazoles, the direct synthesis of Methyl 5-amino-1H-imidazole-2-carboxylate through this one-pot reaction can be challenging due to the specific functional requirements at positions 2 and 5.

A more tailored multi-step approach often commences with precursors that already contain the required nitrogen and carbon atoms in a suitable arrangement. For instance, derivatives of diaminomaleonitrile (DAMN) can serve as versatile starting materials. A plausible synthetic pathway could involve the reaction of DAMN with an appropriate orthoester to form an intermediate that, upon cyclization and subsequent functional group manipulations, yields the desired 5-aminoimidazole scaffold. The introduction of the carboxylate group at the C2 position can be achieved through various means, including the use of formylating agents followed by oxidation and esterification.

Another classical approach involves the reaction of α-haloketones with amidines. While this method is effective for a range of substituted imidazoles, the direct application for this compound would necessitate a specifically functionalized α-haloketone and amidine, which may not be readily available and could require extensive precursor synthesis.

A patent describes a relevant multi-step synthesis starting from 4,5-dicyanoimidazole. This precursor is first hydrolyzed to 4-cyanoimidazole-5-carboxamide, which then undergoes a Hofmann rearrangement to yield 5-amino-4-cyanoimidazole. Subsequent hydrolysis of the cyano group to a carboxylic acid and esterification would theoretically lead to the target molecule. This route highlights a strategy of building the imidazole core first and then tailoring the substituents.

| Starting Material | Key Intermediates | Reagents and Conditions | Target Moiety Formed |

| Diaminomaleonitrile (DAMN) | Imidate/Amidine intermediates | Orthoesters, Acid/Base catalysis | 5-Aminoimidazole core |

| 4,5-Dicyanoimidazole | 4-Cyanoimidazole-5-carboxamide, 5-Amino-4-cyanoimidazole | Alkaline hydrolysis, Hofmann rearrangement reagents | 5-Aminoimidazole core |

| α-Haloketone and Amidine | N/A | Base | Substituted imidazole ring |

Functionalization of Pre-formed Imidazole Scaffolds

An alternative to building the imidazole ring from scratch is to modify a pre-existing imidazole core. This approach can offer better control over the regiochemistry of substitution. Starting with a readily available imidazole-2-carboxylate ester, the introduction of an amino group at the 5-position is a key transformation.

Direct amination of the C5 position of an imidazole ring can be challenging due to the electronic nature of the heterocycle. However, nitration of the imidazole ring followed by reduction of the nitro group is a common strategy to introduce an amino group. The conditions for nitration must be carefully controlled to avoid over-oxidation or degradation of the starting material. Subsequent reduction of the 5-nitroimidazole-2-carboxylate can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid combinations.

Another strategy involves the use of directed metalation, where a directing group on the imidazole ring facilitates the introduction of a functional group at a specific position. However, the direct introduction of an amino group via this method is not straightforward and often requires multiple steps.

Optimization Studies on Reaction Conditions and Yield Efficiency

The efficiency of imidazole synthesis is often dependent on the careful optimization of reaction parameters. Studies have shown that factors such as temperature, solvent, catalyst, and the nature of the reactants can significantly impact the yield and purity of the final product. For multi-component reactions like the Debus-Radziszewski synthesis, the choice of ammonium source (e.g., ammonium acetate) and the reaction medium can be critical.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. This trend has also impacted the synthesis of imidazole derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this can be achieved through the use of greener solvents, alternative energy sources, and catalytic methods. While specific green routes for this exact compound are not extensively documented, general green approaches to imidazole synthesis can be extrapolated.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of volatile organic compounds. These reactions are often facilitated by grinding the reactants together, sometimes in the presence of a solid support or a catalyst. For the synthesis of imidazoles, solvent-free multi-component reactions have been reported, often accelerated by microwave irradiation or mechanochemical activation.

A potential solvent-free approach for the synthesis of the imidazole core of this compound could involve the solid-state condensation of appropriate acyclic precursors. For instance, a solid mixture of a 1,2-dicarbonyl compound, an aldehyde equivalent, and an ammonium salt could be heated or irradiated to induce cyclization. The subsequent functionalization steps to introduce the amino and carboxylate groups would ideally also be performed under solvent-free or solvent-minimized conditions.

| Reaction Type | Energy Source | Advantages | Potential Application |

| Solid-state condensation | Grinding, Heating, Microwave irradiation | Reduced solvent waste, shorter reaction times, often milder conditions | Formation of the imidazole ring from acyclic precursors |

While the direct synthesis of this compound using a completely solvent-free process has yet to be widely reported, the principles of green chemistry provide a clear direction for future research and development in this area. The adaptation of existing solvent-free methods for imidazole synthesis to this specific target molecule holds promise for more sustainable and efficient production.

Catalyst-Free Systems

The development of synthetic routes that obviate the need for a catalyst is a cornerstone of green chemistry, offering benefits such as reduced cost, simplified purification processes, and elimination of toxic metal residues. In the context of imidazole synthesis, catalyst-free systems often rely on the intrinsic reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of eco-friendly solvents like water or ethanol.

One of the primary approaches to catalyst-free imidazole synthesis is through multicomponent reactions (MCRs). For instance, certain three-component condensations of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt as an ammonia source) can proceed thermally to construct the imidazole ring. While many MCRs are promoted by acid or base catalysts, careful selection of substrates and reaction conditions can enable the reaction to proceed without any external catalytic agent. For example, a three-component reaction of 3-ketonitriles, aldehydes, and 2-unsubstituted imidazole N-oxides has been shown to proceed via a sequential Knoevenagel condensation/Michael addition under mild, catalyst-free conditions. researchgate.net

The synthesis of highly functionalized imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions, demonstrating another pathway that avoids a dedicated catalyst. organic-chemistry.org These methodologies, while not explicitly documented for the direct synthesis of this compound, establish a valid proof-of-concept for constructing the core imidazole scaffold without catalytic intervention.

Atom Economy and E-Factor Considerations

Green chemistry principles are increasingly integral to modern synthetic planning, with Atom Economy and the Environmental Factor (E-Factor) being two key metrics for evaluating the sustainability of a chemical process.

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, meaning no atoms are wasted as byproducts.

E-Factor , introduced by Roger Sheldon, provides a complementary perspective by quantifying the amount of waste produced per kilogram of product. A lower E-Factor signifies a greener process.

Multicomponent reactions (MCRs) are inherently more atom-economical than traditional multi-step linear syntheses. In an MCR, the majority of the atoms from the starting materials are incorporated into the final product in a single step. researchgate.net This contrasts sharply with classical methods that often involve stoichiometric reagents and generate significant waste.

To illustrate this, a comparative analysis of a hypothetical traditional synthesis versus an MCR approach for a substituted imidazole is presented below.

Table 1: Comparative Analysis of Atom Economy and E-Factor

| Metric | Traditional Linear Synthesis (e.g., Gabriel Amine Synthesis) | Multicomponent Reaction (e.g., Debus-Radziszewski) |

|---|---|---|

| Reaction Steps | Multiple steps with isolation of intermediates | One-pot synthesis |

| Byproducts | Stoichiometric quantities of waste (e.g., phthalic acid derivatives) | Minimal, often simple molecules like water |

| Atom Economy (%) | Often <<50% | Typically >80-90% |

| E-Factor | High (large amount of waste per kg of product) | Low (minimal waste generation) |

The advantages of MCRs in terms of atom economy and E-factor are clear, making them a highly desirable strategy for the synthesis of complex molecules like this compound.

Emerging Techniques in Imidazole Synthesis

The field of organic synthesis is continually evolving, with new technologies and methodologies offering unprecedented control and efficiency. The construction of the imidazole core, central to this compound, has benefited significantly from these advancements.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ingentaconnect.com By utilizing microwave energy, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and purities compared to conventional heating methods. nih.govconsensus.app This technique has been successfully applied to various imidazole syntheses.

For example, the solvent-free, microwave-assisted synthesis of 2,4,5-substituted and 1,2,4,5-tetrasubstituted imidazoles has been reported, using a solid support of acidic alumina impregnated with ammonium acetate. researchgate.net This method involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine. The protocol highlights the benefits of microwave irradiation, including operational simplicity, speed, and high yields. researchgate.netderpharmachemica.com

Table 2: Examples of Microwave-Assisted Imidazole Synthesis

| Reactants | Catalyst/Support | Conditions | Reaction Time | Yield |

|---|---|---|---|---|

| Benzil, Benzaldehyde, Ammonium Acetate | Acidic Alumina | Microwave (solvent-free) | 2-5 min | 85-95% |

| 1,2-Dicarbonyl, Aldehyde, Amine | Fe³⁺-K10 Clay | Microwave (solvent-free) | 5-10 min | Good to Excellent |

These examples underscore the versatility and efficiency of microwave technology as a greener and faster alternative for constructing the imidazole scaffold. nih.gov

Palladium-Catalyzed Carboamination and Cross-Coupling Strategies for Imidazole Ring Formation

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. While often used to functionalize a pre-existing imidazole ring via cross-coupling reactions like Suzuki-Miyaura or Heck couplings, palladium catalysts can also be employed in tandem reactions that construct the heterocyclic ring system itself. acs.orgwikipedia.org

An efficient palladium-catalyzed tandem, one-pot synthesis of imidazole-fused polyheterocycles has been developed. rsc.org This process begins with an intermolecular Heck arylation of a 2-vinyl imidazole with an aryl halide, followed by an intramolecular aerobic oxidative C-H amination promoted by the same palladium catalyst. This sequence effectively builds a new ring onto the imidazole core, demonstrating a sophisticated strategy for creating complex heterocyclic systems. rsc.org

Furthermore, palladium-catalyzed multicomponent reactions have been described for the synthesis of 2-imidazolines, which are precursors to imidazoles. This reaction involves the coupling of imines, acid chlorides, and carbon monoxide. doaj.org The use of N-heterocyclic carbene (NHC) ligands with palladium (Pd-NHC complexes) has been particularly effective in enhancing the activity and stability of catalysts for these transformations. wikipedia.org

Multicomponent Reactions (MCRs) for Direct Imidazole Core Construction

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates the essential parts of all starting materials. acs.org This approach is highly convergent and efficient for building molecular complexity and is well-suited for the direct construction of the imidazole core.

The Debus–Radziszewski imidazole synthesis is a classic MCR that combines a 1,2-dicarbonyl, an aldehyde, and ammonia (or a primary amine) to form a substituted imidazole. wikipedia.org Modern variations of this reaction utilize different catalysts and conditions to improve yields and expand the substrate scope. For example, p-toluenesulfonic acid has been used as an inexpensive and non-toxic catalyst for the one-pot condensation of benzil, a substituted benzaldehyde, and ammonium acetate to yield highly substituted imidazoles. isca.me

Table 3: Overview of Multicomponent Reactions for Imidazole Synthesis

| MCR Name/Type | Components | Key Features |

|---|---|---|

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Foundational MCR for imidazole synthesis. wikipedia.org |

| Four-Component Synthesis | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Solvent-free conditions, high yields. organic-chemistry.org |

| Acid-Promoted MCR | Internal Alkyne, Aldehyde, Aniline, Ammonium Acetate | Metal-free synthesis of tri- and tetrasubstituted imidazoles. acs.org |

| Green Synthesis MCR | Ninhydrin, Primary Amines, Arylisothiocyanates, Acetylenic Esters | Uses N-formylmorpholine as a green solvent. iau.ir |

These MCR strategies provide a powerful and flexible platform for the synthesis of a diverse library of imidazole derivatives, including structures related to this compound.

Electrochemical and Photochemical Synthesis Pathways

In recent years, electrochemistry and photochemistry have gained prominence as sustainable and powerful methods for driving chemical reactions. These techniques use electricity or light, respectively, to generate highly reactive intermediates under mild conditions, often avoiding the need for harsh chemical reagents.

Electrochemical Synthesis: Electrosynthesis offers a unique way to perform redox reactions without stoichiometric oxidants or reductants. An electrochemical method for synthesizing 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines has been developed. rsc.org This process, conducted in an undivided electrolytic cell, relies on electrochemical C(sp³)–H amination and avoids the use of transition metals. rsc.org Another innovative approach involves the electrochemically induced synthesis of imidazoles from vinyl azides and benzyl amines, proceeding through a multistep process initiated by the generation of electrophilic iodine species. mdpi.comnih.gov These methods provide a green and efficient route to substituted imidazoles with yields ranging from 30% to 64%. mdpi.com

Photochemical Synthesis: Photochemical reactions utilize light energy to access excited states of molecules, enabling transformations that are often difficult to achieve thermally. A notable example is the photochemical one-pot, three-component synthesis of tetrasubstituted imidazoles from aldehydes, α-aminonitriles, and isoxazoles. acs.orgfigshare.com In this process, the isoxazole undergoes a photochemical ring transformation to an acylazirine, which then reacts with an intermediate formed from the other two components to construct the imidazole ring. acs.org Theoretical studies have also explored the photochemical rearrangement pathways of imidazoles, providing insight into the underlying mechanisms of these light-induced transformations. nih.gov Additionally, photocatalytic methods are being developed for arene C–H amination, a powerful tool for creating N-arylated heterocycles. acs.org

Synthesis of Specific this compound Derivatives for Research Probes

The creation of targeted derivatives of this compound for use as research probes necessitates precise control over the modification of the imidazole core. Key to this is the strategic implementation of selective N-alkylation and N-protection, as well as methods for introducing diverse substituents onto the imidazole ring.

Selective N-Alkylation and N-Protection Strategies

The imidazole ring of this compound possesses two nitrogen atoms (N-1 and N-3) that are susceptible to alkylation. Achieving regioselectivity in N-alkylation is a significant challenge due to the similar nucleophilicity of these two positions. The outcome of alkylation reactions is influenced by several factors, including the nature of the substituent at C5, the choice of alkylating agent, base, and solvent.

N-Protection Strategies: To achieve selective alkylation at a specific nitrogen, a common strategy involves the use of a protecting group on one of the ring nitrogens. The choice of protecting group is critical; it must be stable under the alkylation conditions and readily removable without affecting other functional groups in the molecule. Commonly employed protecting groups for imidazole nitrogens include the trityl (Tr), benzyl (Bn), and various silyl groups like triisopropylsilyl (TIPS). The bulky nature of these groups can direct alkylation to the less sterically hindered nitrogen.

Another approach to achieve regioselectivity is to leverage the electronic properties of the substituents. The amino group at the C5 position is an electron-donating group, which can influence the electron density at the N-1 and N-3 positions. However, without a directing group, a mixture of N-1 and N-3 alkylated products is often obtained.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Product Ratio (N-1:N-3) | Reference |

| Methyl Iodide | NaH | DMF | 25 | Mixture | Fictional Data |

| Benzyl Bromide | K2CO3 | Acetonitrile | 80 | Mixture | Fictional Data |

| p-Methoxybenzyl chloride | Cs2CO3 | DMF | 60 | Predominantly N-1 | Fictional Data |

Interactive Data Table: N-Alkylation Conditions (Please note: The data in this table is illustrative and based on general principles of imidazole chemistry, as specific literature data for this exact compound is limited.)

Detailed Research Findings: Studies on related imidazole systems have shown that the use of bulky protecting groups on the exocyclic amino group can also influence the regioselectivity of N-alkylation of the imidazole ring. For instance, protection of the 5-amino group as a carbamate can alter the steric environment around the N-1 position, potentially favoring alkylation at N-3.

Introduction of Substituents at Imidazole Ring Positions

The functionalization of the imidazole ring at its carbon positions, particularly at C4, is another important strategy for creating diverse research probes.

Halogenation as a Handle for Further Functionalization: A common approach to introduce substituents at the C4 position is through initial halogenation. Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used to introduce a bromine or iodine atom at the C4 position. This halogen then serves as a versatile handle for subsequent cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The halogenated this compound derivative can undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl, heteroaryl, or vinyl substituents at the C4 position. nih.gov These reactions typically employ a palladium catalyst, a base, and a suitable boronic acid or ester. The conditions for these reactions need to be carefully optimized to be compatible with the other functional groups present in the molecule.

| Halogenating Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| N-Bromosuccinimide | Acetonitrile | 25 | Methyl 4-bromo-5-amino-1H-imidazole-2-carboxylate | 85 |

| N-Iodosuccinimide | Dichloromethane | 0-25 | Methyl 4-iodo-5-amino-1H-imidazole-2-carboxylate | 78 |

Interactive Data Table: Halogenation of this compound (Please note: This data is hypothetical and for illustrative purposes.)

Introduction of Alkyl Groups: The introduction of alkyl groups at the C4 position can be more challenging. One potential route involves the use of organometallic reagents in the presence of a suitable catalyst. Alternatively, radical-based methods can be employed to introduce alkyl chains.

Detailed Research Findings: Research in the broader field of imidazole chemistry has demonstrated the feasibility of C-H activation as a direct method for introducing substituents, thereby avoiding the need for pre-functionalization with a halogen. However, the regioselectivity of such reactions can be difficult to control, especially in a polysubstituted imidazole like this compound.

Reactivity and Mechanistic Investigations of Methyl 5 Amino 1h Imidazole 2 Carboxylate

Reactions Involving the Amino Group (C-5 Amino)

The amino group at the C-5 position of the imidazole (B134444) ring is a key site for nucleophilic reactions, enabling derivatization through acylation, sulfonylation, diazotization, and condensation reactions.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the C-5 amino group allows it to readily react with acylating and sulfonylating agents. Acylation, typically performed with reagents such as acetic anhydride (B1165640) or acyl chlorides, results in the formation of the corresponding N-acyl derivatives. Studies on analogous compounds, like methyl 5-amino-1H- derpharmachemica.comresearchgate.netresearchgate.nettriazole-3-carboxylate, have shown that acetylation can occur at both the exocyclic amino group and a ring nitrogen atom, sometimes leading to diacetylated products under forcing conditions. nih.govbibliotekanauki.pl The presence of the methoxycarbonyl group can influence the reactivity; for instance, the triazole analogue shows a decreased susceptibility to acetylation compared to the parent 5-amino-1H- derpharmachemica.comresearchgate.netresearchgate.nettriazole. nih.gov It is expected that Methyl 5-amino-1H-imidazole-2-carboxylate would undergo similar transformations to yield mono- or di-acylated products depending on the reaction conditions.

Sulfonylation reactions, involving reagents like sulfonyl chlorides in the presence of a base, would similarly yield the corresponding sulfonamide derivatives. These reactions are fundamental for modifying the electronic properties and biological activity of the parent molecule.

Diazotization and Subsequent Transformations for C-5 Functionalization

The C-5 amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups at this position. The diazotization is typically achieved by treating the aminoimidazole with sodium nitrite (B80452) in a strong aqueous acid, such as hydrochloric or tetrafluoroboric acid. researchgate.net

Research on related 5-aminoimidazoles has demonstrated that these diazonium intermediates are key for synthesizing fused heterocyclic systems. For example, the diazotization of 5-amino-1H-imidazole-4-carbonitriles can lead to an intramolecular cyclization, forming imidazo[4,5-d] derpharmachemica.comresearchgate.netnih.govtriazin-4-ones. conicet.gov.ar The stability and subsequent reactivity of the formed diazonium salt depend on the reaction conditions and the substituents on the imidazole ring. researchgate.net This strategy represents a significant pathway for the C-5 functionalization of the imidazole core.

Table 1: Products from Diazotization of 5-Aminoimidazole Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4-R-5-aminoimidazoles | NaNO₂ in aqueous mineral acids | 5-Diazoimidazoles | researchgate.net |

| 4-R-5-aminoimidazoles | NaNO₂ in conc. HBF₄ | Imidazolyl-5-diazonium salts | researchgate.net |

| 5-amino-1H-imidazole-4-carbonitriles | NaNO₂ in HCl/AcOH | Imidazo[4,5-d] derpharmachemica.comresearchgate.netnih.govtriazin-4-ones | conicet.gov.ar |

Condensation Reactions with Carbonyl Compounds: Schiff Base Formation and Further Cyclizations

The primary amino group at C-5 readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone for the synthesis of a variety of new heterocyclic structures. Studies on the closely related 5-amino-1H-imidazole-4-carboxamide show that it reacts with various aromatic aldehydes to produce the corresponding Schiff bases. derpharmachemica.comresearchgate.net

These Schiff bases are often not isolated but are used as intermediates for subsequent cyclization reactions. For instance, reaction of the Schiff base with mercaptoacetic acid can yield thiazolidinone derivatives. derpharmachemica.comresearchgate.net Furthermore, three-component condensation reactions involving a 5-aminoimidazole derivative, an aldehyde, and a third component like Meldrum's acid can lead to the formation of fused ring systems such as tetrahydroimidazo[4,5-b]pyridin-5-ones. researchgate.net These multicomponent reactions offer an efficient route to complex molecules with potential biological activity. nih.govfrontiersin.org

Table 2: Examples of Condensation and Cyclization Reactions with 5-Aminoimidazole Analogs

| Aminoimidazole Derivative | Carbonyl Compound | Other Reagents | Final Product | Reference |

|---|---|---|---|---|

| 5-amino-1H-imidazole-4-carboxamide | Aromatic aldehydes | None | Schiff Bases | derpharmachemica.comresearchgate.net |

| Schiff base from above | Mercaptoacetic acid | None | Thiazolidinone derivatives | derpharmachemica.comresearchgate.net |

| 5-aminoimidazole derivatives | Aldehydes | Meldrum's acid | Tetrahydroimidazo[4,5-b]pyridin-5-ones | researchgate.net |

| Ethyl 2-aminoimidazole-4-carboxylate | Aldehydes | Isocyanides | 5-aminoimidazo[1,2-a]imidazoles | nih.govfrontiersin.org |

Reactions at the Ester Moiety (C-2 Carboxylate)

The methyl carboxylate group at the C-2 position is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups like carboxylic acids, amides, and different esters.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester of this compound can be hydrolyzed to the corresponding 5-amino-1H-imidazole-2-carboxylic acid. This transformation is typically carried out under either acidic or basic conditions. Alkaline hydrolysis, using a base such as sodium hydroxide (B78521) or lithium hydroxide in an aqueous or mixed aqueous-organic solvent system, saponifies the ester to form the carboxylate salt. researchgate.net Subsequent acidification then yields the free carboxylic acid. Acid-catalyzed hydrolysis, using a strong mineral acid in water, can also achieve the same conversion, proceeding through the protonation of the carbonyl oxygen to activate the ester toward nucleophilic attack by water. The resulting carboxylic acid is a key intermediate for further modifications, such as peptide couplings. nih.gov

Transesterification and Amidation Reactions

The C-2 ester group can undergo transesterification in the presence of another alcohol and an acid or base catalyst. This reaction allows for the replacement of the methyl group with other alkyl or aryl groups, which can be useful for modifying the solubility and other physicochemical properties of the molecule.

Amidation of the ester is another important transformation, yielding amide derivatives. This can be achieved by reacting the methyl ester with ammonia, a primary amine, or a secondary amine. The reaction may require heating to proceed at a reasonable rate. A common application is the reaction with hydrazine (B178648) monohydrate to form the corresponding carbohydrazide, which is a versatile synthon for creating other heterocyclic systems. nih.gov The synthesis of various imidazole-4,5-dicarboxamides from the corresponding dicarboxylic acid highlights the utility of forming amide bonds from imidazole carboxylate precursors. nih.gov

Reduction to Aldehyde or Alcohol Derivatives

The ester functional group at the C2 position of this compound is susceptible to reduction by various hydride reagents, yielding either the corresponding aldehyde (5-amino-1H-imidazole-2-carbaldehyde) or the primary alcohol ((5-amino-1H-imidazol-2-yl)methanol). The outcome of the reaction is highly dependent on the choice of reducing agent and the reaction conditions employed.

Partial Reduction to Aldehyde: The partial reduction of the ester to an aldehyde requires a mild and sterically hindered reducing agent to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.comchemistrysteps.comorganic-chemistry.org The reaction is typically conducted at low temperatures, such as -78 °C (the temperature of a dry ice/acetone bath), to stabilize the intermediate hemiacetal aluminate complex. chemistrysteps.comreddit.com

The mechanism begins with the coordination of the electrophilic aluminum atom of DIBAL-H to the carbonyl oxygen of the ester. chemistrysteps.comyoutube.com This coordination activates the carbonyl group towards nucleophilic attack by the hydride, which is subsequently delivered from the aluminum to the carbonyl carbon. This forms a relatively stable tetrahedral intermediate. chemistrysteps.com Upon aqueous workup, this intermediate is hydrolyzed to release the aldehyde product. chemistrysteps.comyoutube.com Careful control of stoichiometry (typically ~1 equivalent of DIBAL-H) is crucial, as excess reagent or higher temperatures can lead to the formation of the alcohol. commonorganicchemistry.comreddit.com

Full Reduction to Alcohol: For the complete reduction of the ester to the primary alcohol, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is a strong, unhindered hydride source that readily reduces esters, carboxylic acids, and amides. masterorganicchemistry.com The reaction with LiAlH₄ typically proceeds via the addition of two hydride equivalents. The first addition forms an aldehyde intermediate, which is more reactive than the starting ester and is immediately reduced further to the alcohol. chemistrysteps.com Unlike the DIBAL-H reduction, the intermediate formed with LiAlH₄ is not stable and rapidly eliminates the methoxy (B1213986) group to form the aldehyde, which is then attacked by a second hydride ion. masterorganicchemistry.com The reaction is usually carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to neutralize the reactive aluminum species and protonate the resulting alkoxide.

| Desired Product | Reagent | Typical Conditions | Key Considerations |

|---|---|---|---|

| 5-amino-1H-imidazole-2-carbaldehyde | DIBAL-H | ~1 equivalent, -78 °C, in THF or Toluene, followed by aqueous workup | Low temperature is critical to prevent over-reduction. commonorganicchemistry.comchemistrysteps.com |

| (5-amino-1H-imidazol-2-yl)methanol | LiAlH₄ | >2 equivalents, 0 °C to reflux, in THF or Et₂O, followed by aqueous workup | Highly reactive; requires anhydrous conditions and careful quenching. masterorganicchemistry.com |

Reactivity of the Imidazole Ring System

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich imidazole ring. The regiochemical outcome is determined by the directing effects of the existing substituents. The 5-amino group is a strong ortho-, para- director. In the context of the imidazole ring, it strongly activates the C4 position (ortho) for electrophilic attack. The 2-carboxylate group, being a meta-director and a deactivator, reduces the electron density at C4 and C5, but its influence is generally overcome by the powerful activating effect of the amino group.

Therefore, the C4 position is the most nucleophilic and the most likely site for electrophilic substitution. Computational models that predict regioselectivity based on the calculation of proton affinities for aromatic C-H carbons often identify the position with the highest proton affinity as the most nucleophilic center. nih.govchemrxiv.org For this molecule, the C4-H bond is predicted to be the most susceptible to attack by a wide range of electrophiles.

| EAS Reaction | Typical Reagent | Predicted Major Product |

|---|---|---|

| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | Methyl 5-amino-4-bromo-1H-imidazole-2-carboxylate |

| Halogenation (Iodination) | N-Iodosuccinimide (NIS) | Methyl 5-amino-4-iodo-1H-imidazole-2-carboxylate |

| Nitration | HNO₃/H₂SO₄ | Methyl 5-amino-4-nitro-1H-imidazole-2-carboxylate |

| Friedel-Crafts Acylation | Acyl chloride / Lewis acid (e.g., AlCl₃) | Methyl 4-acyl-5-amino-1H-imidazole-2-carboxylate |

Nucleophilic Attack and Addition Reactions

Nucleophilic aromatic substitution (SNAr) reactions typically require an electron-deficient aromatic ring and a good leaving group. nih.govyoutube.com The imidazole ring of this compound is rendered electron-rich by the 5-amino group, making it generally unreactive toward nucleophilic attack under standard SNAr conditions.

However, nucleophilic attack can be facilitated under specific circumstances. If a derivative of the molecule contains a potent leaving group (like a halogen or a nitro group) at a position activated by an electron-withdrawing group, substitution may occur. For instance, in related dinitro-imidazole systems, the strong electron-withdrawing nature of the nitro groups makes the ring susceptible to nucleophilic attack. researchgate.net

Another possible pathway involves an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. In this type of reaction, a nucleophile can attack an electron-deficient carbon atom, leading to the opening of the imidazole ring to form an intermediate that subsequently cyclizes to a new heterocyclic system. researchgate.net Such reactivity has been observed in related 5-aminoimidazole derivatives, particularly ribonucleosides, which can undergo Dimroth-type rearrangements in aqueous solutions. nih.gov This involves the initial attack of a nucleophile (or solvent), ring cleavage, and subsequent re-cyclization. nih.gov

Transition Metal-Catalyzed Functionalization of the Imidazole Ring (C-C and C-N Bond Forming Reactions)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings. researchgate.netacs.org For this compound, these reactions typically require prior conversion of the C4-H bond into a more reactive functional group, most commonly a halide (iodide or bromide), via electrophilic halogenation as described in section 3.3.1. The resulting 4-halo-imidazole serves as a versatile substrate for a variety of palladium- or nickel-catalyzed cross-coupling reactions. rsc.orgnih.gov Direct C-H activation at the C4 position is also a potential, though more challenging, route that can be achieved with specific directing groups and catalytic systems. nih.govyoutube.com

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. rsc.orgrsc.org Starting from Methyl 5-amino-4-bromo-1H-imidazole-2-carboxylate, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C4 position. The reaction typically involves a Pd catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system.

General Reaction Scheme: (Illustrative scheme: 4-Bromo-imidazole derivative reacting with an arylboronic acid)

| Boronic Acid / Ester (R-B(OR')₂) | Resulting Product (R at C4-position) |

|---|---|

| Phenylboronic acid | Methyl 5-amino-4-phenyl-1H-imidazole-2-carboxylate |

| Thiophene-2-boronic acid | Methyl 5-amino-4-(thiophen-2-yl)-1H-imidazole-2-carboxylate |

| Vinylboronic acid pinacol (B44631) ester | Methyl 5-amino-4-vinyl-1H-imidazole-2-carboxylate |

The Heck and Sonogashira reactions are also palladium-catalyzed cross-couplings that utilize an organohalide substrate to form C-C bonds. rsc.orgyoutube.com

The Heck reaction couples the 4-halo-imidazole derivative with an alkene, such as an acrylate (B77674) or styrene, to introduce a vinyl or substituted vinyl group at the C4 position. rsc.org The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

The Sonogashira reaction creates a bond between an sp² carbon (from the 4-halo-imidazole) and an sp carbon (from a terminal alkyne). researchgate.net This reaction is unique in that it is co-catalyzed by palladium and copper(I) salts. acs.org It provides a direct route to 4-alkynyl-substituted imidazoles.

| Reaction Type | Coupling Partner | Resulting Product (Substituent at C4-position) |

|---|---|---|

| Heck | Ethyl acrylate | Methyl 5-amino-4-(2-(ethoxycarbonyl)vinyl)-1H-imidazole-2-carboxylate |

| Heck | Styrene | Methyl 5-amino-4-styryl-1H-imidazole-2-carboxylate |

| Sonogashira | Phenylacetylene | Methyl 5-amino-4-(phenylethynyl)-1H-imidazole-2-carboxylate |

| Sonogashira | Trimethylsilylacetylene | Methyl 5-amino-4-((trimethylsilyl)ethynyl)-1H-imidazole-2-carboxylate |

C-H Activation and Direct Arylation/Alkenylation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of imidazole chemistry, C-H activation, particularly at the C2 and C5 positions, allows for the direct introduction of aryl and alkenyl groups, leading to the synthesis of complex derivatives. While specific studies on this compound are limited, extensive research on related imidazole compounds provides a strong basis for understanding its potential reactivity in C-H activation and direct arylation/alkenylation reactions.

The imidazole core is an important structural motif in a wide range of natural products and pharmaceutical agents. nih.gov The development of efficient methods for its functionalization is therefore of significant interest. Transition metal catalysis, particularly with palladium and nickel, has been instrumental in advancing the direct arylation and alkenylation of imidazoles. nih.gov

Palladium-Catalyzed Direct Arylation:

Palladium catalysis is a well-established method for the direct arylation of various heterocycles, including imidazoles. These reactions typically involve the coupling of an imidazole derivative with an aryl halide. The regioselectivity of the arylation is often influenced by the substituents on the imidazole ring and the reaction conditions. For many imidazole derivatives, arylation preferentially occurs at the C5 position. researchgate.net

A general protocol for the palladium-catalyzed direct C5-arylation of N-methyl-1H-imidazole with (hetero)aryl halides has been demonstrated, showcasing the versatility of this approach. The reaction conditions often employ a palladium catalyst, such as palladium(II) acetate, a ligand, a base, and a suitable solvent.

Nickel-Catalyzed Direct Arylation and Alkenylation:

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for C-H activation reactions. Nickel-catalyzed protocols have been successfully developed for both the direct arylation and alkenylation of imidazoles. nih.govresearchgate.netnagoya-u.ac.jp A key innovation in this area is the use of tertiary alcohols as solvents, which has been shown to accelerate the C-H activation step. nih.govresearchgate.netnagoya-u.ac.jp

The nickel-catalyzed C-H arylation of imidazoles can be achieved with various coupling partners, including phenol (B47542) derivatives and chloroarenes. nih.gov Similarly, the direct alkenylation of imidazoles with enol derivatives has been successfully demonstrated. nih.gov The choice of ligand is crucial for the success of these reactions, with 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) and 3,4-bis(dicyclohexylphosphino)thiophene (B14788335) (dcypt) being effective for arylation and alkenylation, respectively. nih.gov

Below are representative tables summarizing typical reaction conditions for the direct arylation and alkenylation of imidazole derivatives, which can be considered as models for the reactivity of this compound.

| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Representative Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Aryl Bromide/Iodide | K₂CO₃ or Cs₂CO₃ | DMF or DMA | 110-140 | 70-95 |

| Ni(OTf)₂ / dcype | Phenol Derivative | K₃PO₄ | t-AmylOH | 110 | 60-90 |

| Ni(OTf)₂ / dcype | Chloroarene | K₃PO₄ | t-AmylOH | 110 | 50-85 |

| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Representative Yield (%) |

|---|---|---|---|---|---|

| Ni(OTf)₂ / dcypt | Enol Derivative | K₃PO₄ | t-AmylOH | 120 | 75-90 |

Mechanistic Studies of Key Reactions and Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. While specific mechanistic studies on this particular compound are not extensively documented, insights can be drawn from investigations into the reactivity of analogous imidazole derivatives.

Identification of Reaction Intermediates

The identification of reaction intermediates is fundamental to elucidating a reaction mechanism. In the context of palladium-catalyzed C-H activation of imidazoles, several key intermediates are proposed. The catalytic cycle is generally believed to involve the formation of a palladium(II) complex with the imidazole substrate. Subsequent C-H activation can proceed through different pathways, with the concerted metalation-deprotonation (CMD) mechanism being widely accepted for many heterocyclic C-H functionalizations. nih.gov

In the CMD pathway, the C-H bond cleavage and the formation of the metal-carbon bond occur in a single, concerted step, often facilitated by a base or an anionic ligand. This mechanism avoids the formation of high-energy organometallic intermediates. Density Functional Theory (DFT) calculations on the direct arylation of imidazo[2,1-b]thiazoles, a related heterocyclic system, support the CMD pathway. nih.gov

For nickel-catalyzed reactions, a plausible catalytic cycle involves the formation of a Ni(0) species, which then undergoes oxidative addition to the coupling partner. The resulting Ni(II) intermediate coordinates with the imidazole, followed by a base-assisted C-H activation step to form a nickelacycle intermediate. Reductive elimination then yields the final product and regenerates the Ni(0) catalyst.

Spectroscopic techniques and computational studies are invaluable tools for identifying and characterizing these transient intermediates. While direct observation of all intermediates can be challenging, their existence is often inferred from kinetic data, isotope labeling studies, and theoretical modeling.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of a reaction provide quantitative information about its rate and feasibility. For C-H activation reactions of imidazoles, kinetic studies can help determine the rate-determining step and the factors that influence the reaction rate.

A key experimental technique used to probe the mechanism of C-H activation is the determination of the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate for a substrate containing a light isotope (e.g., hydrogen) to that of the same substrate containing a heavier isotope (e.g., deuterium) at the reactive C-H bond. A significant primary KIE (typically kH/kD > 2) suggests that the C-H bond cleavage is involved in the rate-determining step of the reaction. For instance, a KIE of 3.7 was observed in a palladium-catalyzed amination reaction, indicating that C-H activation is indeed the rate-limiting step. epfl.ch

Thermodynamic parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined from temperature-dependent kinetic studies. These parameters provide insights into the energy profile of the reaction and the structure of the transition state. DFT calculations have also been employed to model the reaction pathways and calculate the energies of intermediates and transition states, providing a theoretical framework for understanding the thermodynamics of these transformations. nih.gov

The table below presents hypothetical thermodynamic data for a representative C-H activation reaction of an imidazole derivative, illustrating the type of information that can be obtained from such studies.

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (Ea) | 20-30 kcal/mol | Energy barrier for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | 19-29 kcal/mol | Change in heat content in forming the transition state. |

| Entropy of Activation (ΔS‡) | -10 to -20 cal/mol·K | Change in disorder in forming the transition state; a negative value suggests a more ordered transition state. |

Applications of Methyl 5 Amino 1h Imidazole 2 Carboxylate in Advanced Chemical Synthesis

Role as a Versatile Building Block in Heterocyclic Chemistry

The strategic placement of functional groups in Methyl 5-amino-1H-imidazole-2-carboxylate makes it an ideal starting material for the synthesis of various heterocyclic structures. The presence of both a nucleophilic amino group and an electrophilic carboxylate group, ortho to each other, facilitates a range of cyclization and condensation reactions.

Synthesis of Fused Imidazole (B134444) Systems

The bifunctional nature of this compound allows for its use in the construction of fused imidazole systems, where the imidazole ring is annulated with another heterocyclic or carbocyclic ring. These fused systems are of significant interest due to their prevalence in pharmacologically active compounds. One common strategy involves the reaction of the amino group with a suitable bis-electrophilic reagent, leading to the formation of a new ring fused to the imidazole core. For instance, condensation with α,β-unsaturated ketones or esters can lead to the formation of imidazopyridines, while reaction with 1,3-dicarbonyl compounds can yield imidazopyrimidines. The specific reaction conditions and the nature of the co-reactant dictate the structure of the resulting fused system.

A notable application is in the synthesis of imidazo[4,5-d]pyridazin-7-ones. This is achieved through the construction of an appropriately substituted imidazole which is then converted to the bicyclic target. For example, 1,2-disubstituted 4-aroylimidazole-5-carboxylates serve as key intermediates in a novel synthesis of 6-substituted imidazo[4,5-d]pyridazin-7-ones. clockss.org

Precursor for Pyrimidine (B1678525) and Purine (B94841) Analogs

This compound is a valuable precursor for the synthesis of pyrimidine and purine analogs, which are fundamental components of nucleic acids and possess a broad spectrum of biological activities. mdpi.comnih.gov The synthesis of purines from imidazole precursors is a well-established strategy in heterocyclic chemistry. mdpi.com The aminoimidazole core of the starting material provides the necessary framework for the construction of the fused pyrimidine ring found in purines.

This transformation is typically achieved by reacting this compound with a one-carbon synthon, such as formamide (B127407) or orthoformates, to introduce the C2 and N3 atoms of the purine ring. Subsequent cyclization, often under thermal or acidic conditions, leads to the formation of the purine skeleton. By varying the one-carbon source and the substituents on the imidazole ring, a diverse library of purine analogs can be synthesized. For example, the imidazole-4,5-dicarboxylic acid scaffold can be derivatized to mimic substituted purines. nih.gov

Similarly, the amino group can react with 1,3-dielectrophiles to construct a pyrimidine ring fused to the imidazole, although this application is less common than purine synthesis from this specific precursor.

Construction of Diverse Imidazole Derivatives with Varied Substitution Patterns

The functional groups of this compound offer multiple handles for chemical modification, enabling the synthesis of a wide range of imidazole derivatives with diverse substitution patterns. The amino group can be readily acylated, alkylated, or arylated to introduce various substituents at the C5 position. Furthermore, it can be diazotized and subsequently replaced by other functional groups, expanding the synthetic utility of this building block.

The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other carbonyl derivatives. This allows for the introduction of a wide variety of functional groups at this position. The combination of modifications at both the C2 and C5 positions allows for the generation of a vast library of substituted imidazoles for various applications, including medicinal chemistry and materials science.

Synthetic Strategies for Complex Molecular Scaffolds

Beyond the synthesis of simple heterocyclic systems, this compound serves as a key component in the assembly of more complex molecular architectures, including polycyclic frameworks and products of cascade reactions.

Incorporation into Polycyclic Frameworks

The inherent reactivity of this compound allows for its incorporation into larger, more complex polycyclic frameworks. Through multi-step synthetic sequences, the imidazole ring can be embedded within intricate molecular scaffolds. For instance, the synthesis of 6-substituted imidazo[4,5-d]pyridazin-7-ones demonstrates the construction of a bicyclic system from a substituted imidazole precursor. clockss.org This often involves the initial functionalization of the amino and carboxylate groups, followed by cyclization reactions that build additional rings onto the imidazole core. These strategies are crucial for the synthesis of natural product analogs and novel drug candidates that feature a polycyclic imidazole-containing core.

Cascade Reactions and Tandem Processes Utilizing the Compound

This compound is an excellent substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These processes are highly efficient and atom-economical, making them attractive for the rapid construction of molecular complexity.

For example, a multi-component reaction involving a 2-aminoimidazole, an aldehyde, and an isocyanide can lead to the formation of fused 5-aminoimidazo[1,2-a]imidazoles. nih.gov While this specific example does not use the methyl carboxylate derivative, it illustrates the potential for the aminoimidazole scaffold to participate in such complex transformations. The presence of the carboxylate group in this compound could be exploited to direct or participate in subsequent cyclization steps within a cascade sequence, leading to the formation of unique and complex polycyclic structures. The development of novel cascade reactions starting from this versatile building block remains an active area of research.

Total Synthesis of Natural Product Scaffolds (e.g., Preclathridine analogs)

Preclathridine analogs belong to a class of 2-aminoimidazole marine alkaloids. Research into their total synthesis has explored various methodologies, primarily focusing on the construction of the substituted 2-aminoimidazole core. For instance, a notable strategy involves the Palladium-catalyzed carboamination of N-propargyl guanidines to rapidly assemble the 2-aminoimidazole structure. nih.gov This approach has been successfully applied to the total synthesis of preclathridine A, preclathridine B, and dorimidazole B from a common intermediate. nih.gov

However, based on a comprehensive review of current research, there is no specific documented evidence of This compound being utilized as a direct precursor or key intermediate in the total synthesis of Preclathridine analogs. The synthetic routes established in the literature for these natural products originate from different building blocks designed to form the 2-aminoimidazole scaffold, which is structurally distinct from the 5-aminoimidazole framework of the subject compound.

Utility in Chiral Synthesis and Asymmetric Transformations

The potential utility of a molecule in chiral synthesis often hinges on the presence of functional groups that can be derivatized asymmetrically or the ability of the molecule to be incorporated into a chiral framework, such as a ligand or auxiliary, to influence the stereochemical outcome of a reaction.

Imidazole-containing molecules are of significant interest in the design of chiral ligands for asymmetric catalysis, owing to the coordinating ability of the nitrogen atoms in the imidazole ring. Researchers have successfully synthesized various chiral imidazole-based ligands and applied them in a range of asymmetric reactions. Despite this broader interest in imidazole derivatives for catalysis, there are no specific research findings that describe the incorporation of This compound into chiral ligands or auxiliaries for use in catalysis research. The exploration of this compound as a building block for such applications remains an area for potential future investigation.

Theoretical and Computational Investigations of Methyl 5 Amino 1h Imidazole 2 Carboxylate

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is a cornerstone of modern chemistry, describing the electronic structure of molecules in terms of orbitals that extend over the entire molecule. youtube.comyoutube.com This framework is essential for analyzing the reactivity and electronic properties of Methyl 5-amino-1H-imidazole-2-carboxylate.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical behavior. acs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. acs.orgirjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acs.orgirjweb.com Conversely, a small energy gap suggests that the molecule is more polarizable, more reactive, and considered a "soft" molecule. acs.orgirjweb.com This energy gap is frequently used to understand the bioactivity of molecules, as it relates to intermolecular charge transfer processes. irjweb.comresearchgate.net For imidazole (B134444) derivatives, this gap can be calculated using computational methods like DFT to predict their relative reactivities. irjweb.comresearchgate.net

Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors for Imidazole Derivatives

| Parameter | Symbol | Significance | Typical Value Range (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | -6.0 to -7.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity, kinetic stability | 3.5 to 5.5 |

| Chemical Hardness | η | Resistance to change in electron distribution | 1.75 to 2.75 |

Note: The values presented are illustrative for imidazole derivatives and are derived from principles discussed in cited literature. acs.orgirjweb.com

The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are computational tools that visualize the charge distribution on the molecule's surface, providing a guide to its reactive sites. researchgate.netresearchgate.net

Beyond predicting general reactivity, FMO analysis is a powerful tool for elucidating the mechanisms of specific chemical reactions. acs.org The shapes and symmetries of the HOMO and LUMO orbitals determine how a molecule will interact with other reactants. For instance, in cycloaddition reactions, the reaction's feasibility and stereochemistry are governed by the constructive overlap between the HOMO of one reactant and the LUMO of the other. acs.org

For this compound, FMO analysis can predict how it might behave in various synthetic transformations. The analysis would identify the specific atoms on the imidazole ring or its substituents that are most likely to participate in electrophilic or nucleophilic interactions, thereby guiding the design of new reaction pathways. acs.orgresearchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a highly effective computational method for investigating the electronic structure and properties of molecules. science.gov It is widely used to study imidazole-based compounds due to its balance of accuracy and computational efficiency. acs.orgnih.govresearchgate.net

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule, known as its ground-state geometry. acs.org This is achieved by performing a geometry optimization, which systematically alters the molecule's bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. acs.org

For this compound, conformational analysis would reveal the preferred orientation of the amino and carboxylate substituent groups relative to the imidazole ring. This analysis is crucial as the molecule's conformation can significantly impact its biological activity and physical properties. Furthermore, DFT can be used to study the stability of different tautomers, such as the amine and imine forms, by calculating the energy barrier for their interconversion. A high energy barrier would suggest that one tautomer is significantly more stable and likely to be the predominant form under normal conditions. acs.org

A significant application of DFT is the prediction of spectroscopic data, which serves as a powerful tool for structural elucidation and confirmation alongside experimental techniques. nih.govresearchgate.net By calculating properties like nuclear magnetic shielding (for NMR) and vibrational frequencies (for IR spectroscopy), DFT provides theoretical spectra that can be compared with experimental results. acs.orgrsc.org

NMR Spectroscopy: DFT can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov The calculated values, when compared to experimental data, can confirm the proposed structure and help assign specific signals to the correct atoms in the molecule. acs.orgnih.gov

Vibrational Spectroscopy: Theoretical calculations can generate the vibrational (infrared and Raman) spectra of a molecule. acs.org This allows for the assignment of specific absorption bands to the stretching, bending, and rocking motions of different functional groups within the molecule, such as C=O, N-H, and C-H vibrations. acs.org

This predictive capability is invaluable in research, helping to verify the identity and purity of newly synthesized compounds like derivatives of this compound. researchgate.net

Table 2: Application of DFT in Predicting Spectroscopic Parameters

| Spectroscopic Technique | Predicted Parameter | Information Obtained |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Confirms the number and electronic environment of protons. |

| ¹³C NMR | Chemical Shifts (ppm) | Confirms the carbon skeleton and the electronic environment of carbon atoms. |

Reaction Pathway Elucidation and Transition State Analysis

The synthesis of substituted imidazoles can be computationally modeled to understand the intricate mechanisms, identify transition states (TS), and determine the energy barriers that govern the reaction rate. The formation of the imidazole core typically involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, known as the Radziszewski reaction. researchgate.net Computational studies, often employing Density Functional Theory (DFT), are crucial for mapping the potential energy surface of such reactions.

For instance, a computational investigation into the synthesis of a tetrasubstituted imidazole in an ionic liquid highlights the role of the solvent/catalyst in lowering activation barriers. researchgate.net The study reveals that in an IL-free medium, a key step like carbonyl hydroxylation has a high Gibbs free energy of activation (ΔG≠). researchgate.net However, the presence of the ionic liquid, acting as both a solvent and a catalyst through hydrogen-bond interactions, significantly reduces this barrier. researchgate.net The ionic liquid's cationic and anionic components can participate directly in the reaction, stabilizing transition states and altering the reaction pathway itself. researchgate.net For example, the [Et2NH2]+ cation can act as a proton donor to the carbonyl group, while the [HSO4]− anion can facilitate subsequent steps. researchgate.net

These findings suggest that the synthesis of this compound would similarly proceed through a series of intermediates and transition states involving nucleophilic attack, condensation, and cyclization, with energy barriers that are highly sensitive to the reaction medium.

| Reaction Condition | Key Step | Calculated ΔG≠ (kcal/mol) |

|---|---|---|

| IL-Free Medium | Carbonyl Hydroxylation | 49.4 |

| IL Solvation Effect | Carbonyl Hydroxylation | 35.8 |

| IL Catalysis ([Et2NH2]+) | Proton Donation to Carbonyl (TS1) | 9.2 |

| Deprotonation of Ammonia (TS2) | 14.3 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens to observe the dynamic behavior of molecules over time, providing critical information on intermolecular forces, aggregation, and the influence of the surrounding environment.

Investigation of Intermolecular Interactions and Self-Assembly in Solution or Solid State

MD simulations of various imidazole-based systems reveal that their self-assembly is primarily driven by a combination of hydrogen bonding and π-π stacking interactions. acs.org For this compound, the amino group (-NH2) and the imidazole ring's N-H group are potent hydrogen bond donors, while the carbonyl oxygen of the ester group and the sp2-hybridized nitrogen of the imidazole ring are effective hydrogen bond acceptors.

| Interaction Type | Participating Groups on this compound | Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | -NH2 group (donor), Imidazole N-H (donor), Carbonyl C=O (acceptor), Imidazole N (acceptor) | Primary driving force for aggregation and chain formation. acs.orgonsager.cn |

| π-π Stacking | Aromatic Imidazole Ring | Contributes to the stability of stacked molecular assemblies. acs.org |

| Van der Waals Forces | Entire Molecule | General, non-specific attractive forces contributing to packing. |

Solvation Effects on Reactivity and Conformation

The chemical environment profoundly impacts the behavior of polar, functionalized molecules like this compound. Computational studies considering continuum solvation models show that the surrounding medium alters molecular conformation and reaction energetics. nih.gov For instance, the conformational free energy of axially ligated imidazoles in heme complexes changes significantly when moving from a vacuum to a dielectric medium representing water or protein. nih.gov The energy difference between conformations can decrease from 3.84 kcal/mol in a vacuum to 2.40 kcal/mol in a simulated water environment, indicating that the solvent stabilizes conformations that might otherwise be unfavorable. nih.gov

Solvation affects not only conformation but also reactivity. MD simulations of substituted imidazoles as corrosion inhibitors show that the molecules adsorb onto metal surfaces in a flat orientation to maximize contact, a process mediated by interactions with the solvent. scispace.comresearchgate.net The solvent can influence reaction pathways by stabilizing charged intermediates or transition states. Computational analysis of imidazole synthesis demonstrates a clear distinction between the general solvent effect of an ionic liquid and its direct catalytic role, with solvation alone capable of lowering a reaction barrier by nearly 14 kcal/mol. researchgate.net For this compound, polar solvents like water would solvate the amino and ester groups through hydrogen bonding, while the nature of the solvent would influence the tautomeric equilibrium of the imidazole ring and the rotational freedom around its single bonds.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's electronic structure, which can be correlated with its chemical reactivity. nih.gov Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), and softness (σ). researchgate.netnih.gov

EHOMO : Represents the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to an acceptor.

ELUMO : Relates to the electron-accepting ability. A lower ELUMO value suggests a greater propensity to accept electrons.

HOMO-LUMO Energy Gap (ΔE) : This is a critical indicator of chemical stability and reactivity. A small energy gap implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Chemical Hardness (η) and Softness (σ) : Hard molecules have a large energy gap, making them less reactive, while soft molecules have a small energy gap and are more reactive. researchgate.net

For substituted imidazoles, these descriptors have been successfully used to predict their behavior as corrosion inhibitors. researchgate.net For example, a methoxy-substituted imidazole with a higher EHOMO and lower energy gap than a nitro-substituted variant showed superior performance, which was corroborated by both experimental and theoretical findings. scispace.comresearchgate.net The amino group (an electron-donating group) and the methyl carboxylate group (an electron-withdrawing group) in this compound would significantly influence its electronic properties and thus its reactivity profile. The amino group would be expected to raise the EHOMO, enhancing its nucleophilic character.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap ΔE (eV) |

|---|---|---|---|

| 2-(3-methoxyphenyl)-4,5-diphenyl-1H-imidazole | -5.321 | -1.543 | 3.778 |

| 2,4,5-triphenyl-1H-imidazole | -5.513 | -1.503 | 4.010 |

| 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | -6.103 | -2.587 | 3.516 |

Advanced Spectroscopic and Analytical Methodologies for Research on Methyl 5 Amino 1h Imidazole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like Methyl 5-amino-1H-imidazole-2-carboxylate. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

While specific spectral data for this compound is not abundant in the literature, analysis of related imidazole (B134444) derivatives allows for the prediction of expected chemical shifts. For instance, the protons on the imidazole ring and the methyl ester group would exhibit characteristic signals in both ¹H and ¹³C NMR spectra. The amino group protons may appear as a broad signal, and their chemical shift can be solvent-dependent.

Expected ¹H and ¹³C NMR Data for this compound Note: This table is predictive, based on typical values for imidazole derivatives.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | ~6.5 - 7.5 | - |

| NH (imidazole) | ~10.0 - 13.0 (broad) | - |

| NH₂ | ~5.0 - 7.0 (broad) | - |

| OCH₃ | ~3.7 - 4.0 | ~50 - 55 |

| C2 | - | ~155 - 165 (ester C=O) |

| C4 | - | ~115 - 125 |

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a combination of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would primarily confirm the absence of coupling for the isolated H4 proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shift of C4 by correlating it to H4, and the methyl carbons to the methyl protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could reveal through-space correlations between the H4 proton and the amino group protons, providing insights into the preferred orientation of the substituents.

Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons | Purpose |

|---|---|---|---|

| HSQC | H4, OCH₃ | C4, OCH₃ | Assigns directly attached C-H pairs. |

| HMBC | H4 | C2, C5 | Confirms imidazole ring structure. |

| HMBC | OCH₃ | C=O at position 2 | Confirms ester group connectivity. |

| NOESY | H4 ↔ NH₂ | - | Provides conformational information. |

Variable Temperature (VT) NMR experiments are employed to investigate dynamic processes such as conformational exchange or tautomerism. ox.ac.uk For this compound, VT NMR could be used to study the rotation around the C5-NH₂ bond or potential proton exchange phenomena involving the amino and imidazole NH groups. ox.ac.uknih.gov By recording spectra at different temperatures, researchers can observe changes in peak shape, such as broadening or coalescence, which provides quantitative data on the energy barriers of these dynamic processes. rsc.org

Mass Spectrometry Techniques for Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to confirm the elemental composition of a molecule. For this compound, with a molecular formula of C₅H₇N₃O₂, the expected exact mass can be calculated with high precision. Comparing the experimentally measured mass to the calculated mass confirms the molecular formula and rules out other potential structures with the same nominal mass.

HRMS Data for C₅H₇N₃O₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₇N₃O₂ |

| Calculated Monoisotopic Mass | 141.05383 Da |

| Ionization Mode (example) | ESI+ |

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.govunito.it The analysis of these fragments provides valuable structural information and helps to elucidate fragmentation pathways. nih.gov For the protonated molecule [M+H]⁺, characteristic fragmentation patterns would be expected, including:

Loss of the methoxy (B1213986) group (-OCH₃) or methanol (-CH₃OH).

Loss of carbon monoxide (-CO) from the ester.

Cleavage of the imidazole ring structure.

Analyzing these fragmentation patterns allows for detailed structural confirmation and can be used to differentiate between isomers. unito.it

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. A single-crystal X-ray diffraction experiment can provide precise data on bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net

For this compound, a crystal structure analysis would reveal:

The planarity of the imidazole ring.

The precise bond lengths of the C-N, C=C, and C=O bonds.

The conformation of the methyl carboxylate group relative to the imidazole ring.

The intermolecular interactions, such as hydrogen bonding involving the amino group and the imidazole NH, that dictate the crystal packing. nih.govmdpi.com

Typical Bond Lengths and Angles for Imidazole-based Structures Note: This data is representative of related structures and provides expected values.

| Bond/Angle | Expected Value |

|---|---|

| C-N (ring) | ~1.32 - 1.38 Å |

| C=C (ring) | ~1.35 - 1.37 Å |

| C-C (ring-ester) | ~1.45 - 1.50 Å |

| C=O | ~1.20 - 1.23 Å |

| C-O | ~1.33 - 1.36 Å |

| N-C-N (angle) | ~108° - 112° |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The three-dimensional arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of intermolecular forces. For this compound, these interactions are crucial in determining its physical properties. While a specific crystal structure for this exact compound is not detailed in the surveyed literature, analysis of closely related imidazole derivatives allows for a comprehensive prediction of its solid-state behavior.